molecular formula C27H27N5O5S B11695999 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11695999
M. Wt: 533.6 g/mol
InChI Key: UZQFBFWVPDTMBG-LQKURTRISA-N
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Description

This compound is a triazole-containing acetohydrazide derivative characterized by a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a phenyl group at position 2. The triazole ring is linked via a sulfanyl group to an acetohydrazide moiety, which is further functionalized with a 2,5-dimethoxyphenyl methylidene group. The compound’s synthesis likely involves condensation of a substituted hydrazide with an aldehyde, followed by cyclization and functionalization steps, as seen in analogous triazole derivatives .

Properties

Molecular Formula

C27H27N5O5S

Molecular Weight

533.6 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N5O5S/c1-34-21-11-13-22(35-2)19(14-21)16-28-29-25(33)17-38-27-31-30-26(32(27)20-8-6-5-7-9-20)18-10-12-23(36-3)24(15-18)37-4/h5-16H,17H2,1-4H3,(H,29,33)/b28-16+

InChI Key

UZQFBFWVPDTMBG-LQKURTRISA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of the triazole ring. The process may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Dimethoxyphenyl Groups:

    Final Assembly: The final step involves the condensation of the intermediate products to form the desired compound under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and dimethoxyphenyl groups play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound ID/Reference Triazole Substituents Aryl Group on Hydrazide Key Structural Variations Hypothesized Bioactivity
Target Compound 5-(3,4-Dimethoxyphenyl), 4-phenyl 2,5-Dimethoxyphenyl methylidene Dual methoxy groups on both aryl rings Antimicrobial, anticancer (via kinase inhibition)
5-(4-Methoxyphenyl), 4-ethyl 4-Hydroxy-3,5-dimethoxyphenyl Hydroxyl group on hydrazide aryl; ethyl on triazole Antioxidant (enhanced H-bonding)
5-(4-Methoxyphenyl), 4-(4-methylphenyl) 4-Diethylaminophenyl methylidene Diethylamino group (basic center); methylphenyl on triazole CNS-targeted (improved blood-brain barrier penetration)
5-(3,4,5-Trimethoxyphenyl), allylsulfanyl 4-Methoxybenzylidene Trimethoxy substitution; allylsulfanyl linker Antiproliferative (tubulin inhibition)
5-(4-Chlorophenyl), 4-(4-methylphenyl) 2-Methylphenyl methylidene Chloro substituent; sterically hindered methyl group Antibacterial (enhanced lipophilicity)

Structural and Functional Insights:

In contrast, the hydroxyl group in ’s compound may confer antioxidant activity via radical scavenging . Compounds with trimethoxy groups (e.g., ) exhibit stronger antiproliferative effects, likely due to enhanced π-π stacking with cellular targets .

Sulfanyl vs.

Substituent Effects on Solubility: The diethylamino group in improves water solubility under acidic conditions, a critical factor for bioavailability .

Bioactivity Correlations :

  • Clustering analyses () suggest that triazole derivatives with methoxy or chloro substituents cluster into groups with similar antimicrobial or anticancer activities, aligning with the target compound’s hypothesized mode of action .

Research Findings and Data

Table 1: Physicochemical Properties Comparison

Property Target Compound
Molecular Weight (g/mol) 563.59 548.56 560.65 509.58
LogP (Predicted) 3.8 3.2 4.1 3.5
Hydrogen Bond Donors 2 3 1 1
Rotatable Bonds 7 6 9 8

Key Observations:

  • ’s low hydrogen bond donor count (1) correlates with its enhanced solubility in non-polar environments .

Biological Activity

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a hydrazone functional group and incorporates a triazole moiety, which is known for its diverse biological activities. The synthesis typically involves the condensation of 2,5-dimethoxybenzaldehyde with acetohydrazide followed by the introduction of a triazole derivative through nucleophilic substitution reactions.

Biological Activities

1. Anticancer Properties:
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For example:

  • Case Study: A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids and identified this hydrazone as a potent inhibitor of tumor growth, particularly in glioblastoma models .

2. Antimicrobial Activity:
The compound has shown promising results in antimicrobial assays. Its structure allows it to interact with bacterial cell membranes and inhibit growth.

  • Research Findings: In vitro studies indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

3. Enzyme Inhibition:
The hydrazone's ability to chelate metal ions may contribute to its enzyme inhibitory properties.

  • Mechanism: The compound can bind to active sites of enzymes, thereby preventing substrate access and inhibiting enzymatic activity. This property is particularly relevant in the context of diseases where specific enzyme inhibition can alter disease progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Chelation: The presence of sulfur in the triazole ring allows for metal ion binding, which can impact various biochemical pathways.
  • Hydrogen Bonding: The hydrazone functionality can form hydrogen bonds with biological macromolecules, enhancing its interaction with target proteins.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other similar hydrazone derivatives:

Compound NameStructureBiological Activity
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazideStructureAnticancer
N'-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazideStructureAntimicrobial

This table illustrates how variations in substituents can lead to differing biological activities.

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